molecular formula C22H20ClFN4OS B2696407 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359446-65-3

5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2696407
CAS No.: 1359446-65-3
M. Wt: 442.94
InChI Key: HLWKPVUMWPPWLD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the electronegative chlorine and fluorine atoms might make this compound polar, affecting its solubility in various solvents. The fused ring system might also confer stability .

Scientific Research Applications

Anticancer Activity

Research into fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the compound , has shown potential anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives. For instance, novel benzothiazole pyrimidine derivatives have been synthesized and shown excellent in vitro antibacterial and antifungal activity, outperforming standard drugs against various pathogens (Maddila et al., 2016). This indicates the potential utility of similar compounds in addressing resistant microbial infections.

Anti-inflammatory and Analgesic Activity

Research on thiazolo[3,2-a] pyrimidine derivatives designed and synthesized using 4-fluoroaniline and ethylacetoacetate has revealed significant anti-inflammatory and antinociceptive activities. These compounds also showed lower ulcerogenic activity and higher ALD50 values, suggesting a safer profile for potential therapeutic use (Alam et al., 2010).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, specific compounds showed promising activity in vitro, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at a dosage of 100 mg/L (Luo et al., 2017). This suggests potential applications in agricultural sciences for weed control.

Future Directions

The study of pyrazolopyrimidinone derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research might focus on synthesizing new derivatives with different substituents, studying their properties, and evaluating their biological activity .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-4-8-17(23)9-5-16)27(21(20)29)12-15-6-10-18(24)11-7-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKPVUMWPPWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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